molecular formula C13H10FNO B1392025 2-(2-Fluorobenzoyl)-6-methylpyridine CAS No. 1187166-12-6

2-(2-Fluorobenzoyl)-6-methylpyridine

Cat. No.: B1392025
CAS No.: 1187166-12-6
M. Wt: 215.22 g/mol
InChI Key: MWBGZFAHPHZNHA-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorobenzoyl group attached to the second position of the pyridine ring and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzoyl)-6-methylpyridine typically involves the reaction of 2-fluorobenzoyl chloride with 6-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 2-(2-Fluorobenzoyl)-6-carboxypyridine

    Reduction: 2-(2-Fluorobenzyl alcohol)-6-methylpyridine

    Substitution: 2-(2-Aminobenzoyl)-6-methylpyridine or 2-(2-Thiobenzoyl)-6-methylpyridine

Scientific Research Applications

2-(2-Fluorobenzoyl)-6-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-Fluorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methyl group on the pyridine ring may influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzoyl)-6-methylpyridine
  • 2-(2-Bromobenzoyl)-6-methylpyridine
  • 2-(2-Iodobenzoyl)-6-methylpyridine

Uniqueness

2-(2-Fluorobenzoyl)-6-methylpyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and iodo counterparts.

Properties

IUPAC Name

(2-fluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBGZFAHPHZNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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